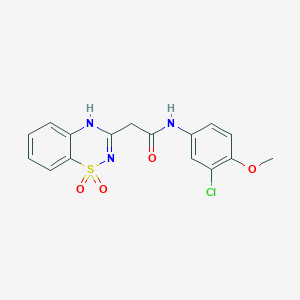

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide

Description

N-(3-Chloro-4-methoxyphenyl)-2-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)acetamide is a heterocyclic acetamide derivative characterized by a benzothiadiazine-1,1-dioxide core linked to an acetamide group substituted with a 3-chloro-4-methoxyphenyl moiety. The benzothiadiazine ring system, with its sulfone (1,1-dioxo) group, imparts distinct electronic properties, influencing solubility and bioavailability.

Properties

IUPAC Name |

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c1-24-13-7-6-10(8-11(13)17)18-16(21)9-15-19-12-4-2-3-5-14(12)25(22,23)20-15/h2-8H,9H2,1H3,(H,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJAVQBEKLUTGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)CC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-chloro-4-methoxyphenyl)-2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available literature, including its anticancer properties, mechanism of action, and related case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a chloro-substituted aromatic ring and a benzothiadiazine moiety, which are key to its biological activity.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound using in vitro assays. The National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) protocol was employed to assess the compound's efficacy against various cancer cell lines.

Table 1: Anticancer Activity Summary

| Cancer Type | Cell Line | IC50 (µM) | Sensitivity Level |

|---|---|---|---|

| Leukemia | K-562 | 10 | Slightly Sensitive |

| Colon Cancer | HCT-15 | 10 | Slightly Sensitive |

| Melanoma | SK-MEL-5 | 10 | Slightly Sensitive |

| Breast Cancer | MCF7 | >10 | Resistant |

The results indicated that the compound exhibited low cytotoxicity across several cancer types but showed slight sensitivity in leukemia and melanoma cell lines at a concentration of 10 µM. The overall anticancer activity was considered modest, suggesting further structural modifications may enhance efficacy .

The mechanism through which this compound exerts its effects is not fully elucidated. However, compounds with similar benzothiadiazine structures are known to interact with various biological targets, including enzymes involved in cancer cell proliferation and survival pathways .

Case Studies

A study conducted by Holota et al. (2022) investigated the synthesis and biological evaluation of related compounds with anticancer properties. The findings highlighted that modifications in the substituent groups significantly affected the biological activity and selectivity towards different cancer cell lines. The research concluded that further exploration into the structure–activity relationship (SAR) could yield more potent derivatives .

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Core Heterocycle : Benzothiadiazine-1,1-dioxide offers stronger electron-withdrawing effects than benzothiazole or triazole, affecting redox stability and receptor binding .

- Linker Modifications : Sulfanyl (S–) or thioether linkers (as in ) may alter conformational flexibility compared to the direct acetamide bond in the target compound .

Pharmacological and Physicochemical Properties

While direct biological data for the target compound are unavailable, inferences are drawn from analogs:

- Benzothiazole Derivatives : Exhibit anticancer, antibacterial, and antifungal activities due to planar aromatic systems facilitating DNA intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.